molecular formula C11H19F3N2 B11870007 1-(Piperidin-4-yl)-2-(trifluoromethyl)piperidine

1-(Piperidin-4-yl)-2-(trifluoromethyl)piperidine

Cat. No.: B11870007
M. Wt: 236.28 g/mol
InChI Key: DHABDHJYJDNGEU-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-2-(trifluoromethyl)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a trifluoromethyl group

Preparation Methods

The synthesis of 1-(Piperidin-4-yl)-2-(trifluoromethyl)piperidine typically involves the reaction of piperidine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

1-(Piperidin-4-yl)-2-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or sodium methoxide.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

1-(Piperidin-4-yl)-2-(trifluoromethyl)piperidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is used in the study of biological systems, particularly in understanding the effects of fluorinated groups on biological activity.

    Industry: The compound is used in the production of materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)-2-(trifluoromethyl)piperidine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(Piperidin-4-yl)-2-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:

    1-(Piperidin-4-yl)-2-(difluoromethyl)piperidine: This compound has two fluorine atoms instead of three, which may result in different chemical and biological properties.

    1-(Piperidin-4-yl)-2-(trifluoromethyl)benzene: The presence of a benzene ring instead of a piperidine ring can significantly alter the compound’s reactivity and applications.

Properties

Molecular Formula

C11H19F3N2

Molecular Weight

236.28 g/mol

IUPAC Name

1-piperidin-4-yl-2-(trifluoromethyl)piperidine

InChI

InChI=1S/C11H19F3N2/c12-11(13,14)10-3-1-2-8-16(10)9-4-6-15-7-5-9/h9-10,15H,1-8H2

InChI Key

DHABDHJYJDNGEU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(F)(F)F)C2CCNCC2

Origin of Product

United States

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